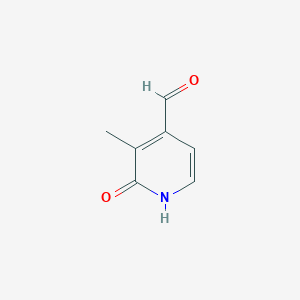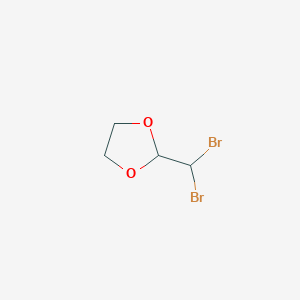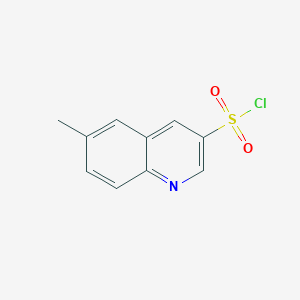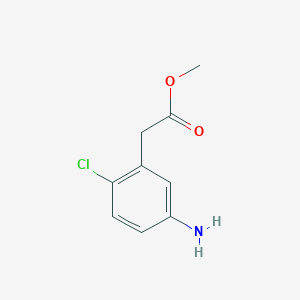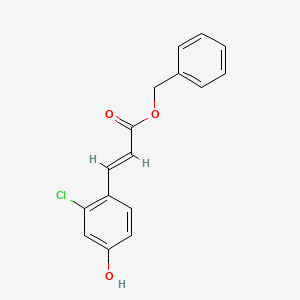
Benzyl (E)-3-(2-chloro-4-hydroxyphenyl)acrylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Benzyl (E)-3-(2-chloro-4-hydroxyphenyl)acrylate is an organic compound that belongs to the class of phenylacrylates. This compound is characterized by the presence of a benzyl group attached to an acrylate moiety, which is further substituted with a 2-chloro-4-hydroxyphenyl group. The compound’s unique structure imparts it with distinct chemical and physical properties, making it a subject of interest in various fields of scientific research.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of Benzyl (E)-3-(2-chloro-4-hydroxyphenyl)acrylate typically involves the esterification of (E)-3-(2-chloro-4-hydroxyphenyl)acrylic acid with benzyl alcohol. This reaction is often catalyzed by acid catalysts such as sulfuric acid or p-toluenesulfonic acid under reflux conditions. The reaction mixture is then purified through recrystallization or column chromatography to obtain the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC) ensures the consistent quality of the final product.
化学反应分析
Types of Reactions: Benzyl (E)-3-(2-chloro-4-hydroxyphenyl)acrylate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The double bond in the acrylate moiety can be reduced to form the corresponding saturated ester.
Substitution: The chlorine atom can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or sodium borohydride (NaBH₄).
Substitution: Nucleophiles such as sodium azide (NaN₃) or thiourea (NH₂CSNH₂) under basic conditions.
Major Products:
Oxidation: Formation of 2-chloro-4-hydroxybenzaldehyde or 2-chloro-4-hydroxybenzoic acid.
Reduction: Formation of benzyl 3-(2-chloro-4-hydroxyphenyl)propanoate.
Substitution: Formation of benzyl (E)-3-(2-azido-4-hydroxyphenyl)acrylate or benzyl (E)-3-(2-thio-4-hydroxyphenyl)acrylate.
科学研究应用
Benzyl (E)-3-(2-chloro-4-hydroxyphenyl)acrylate has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or modulator of biological pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
作用机制
The mechanism of action of Benzyl (E)-3-(2-chloro-4-hydroxyphenyl)acrylate involves its interaction with specific molecular targets. The compound may inhibit enzymes by binding to their active sites or modulate signaling pathways by interacting with receptors. The presence of the chloro and hydroxy groups enhances its binding affinity and specificity towards these targets, leading to its observed biological effects.
相似化合物的比较
- Benzyl (E)-3-(4-hydroxyphenyl)acrylate
- Benzyl (E)-3-(2-chloro-3-hydroxyphenyl)acrylate
- Benzyl (E)-3-(2-chloro-4-methoxyphenyl)acrylate
Comparison: Benzyl (E)-3-(2-chloro-4-hydroxyphenyl)acrylate is unique due to the presence of both chloro and hydroxy substituents on the phenyl ring. This dual substitution enhances its reactivity and binding properties compared to similar compounds with only one substituent. Additionally, the specific positioning of these groups (2-chloro and 4-hydroxy) contributes to its distinct chemical behavior and biological activity.
属性
分子式 |
C16H13ClO3 |
|---|---|
分子量 |
288.72 g/mol |
IUPAC 名称 |
benzyl (E)-3-(2-chloro-4-hydroxyphenyl)prop-2-enoate |
InChI |
InChI=1S/C16H13ClO3/c17-15-10-14(18)8-6-13(15)7-9-16(19)20-11-12-4-2-1-3-5-12/h1-10,18H,11H2/b9-7+ |
InChI 键 |
VVTSJNBKOPLAOL-VQHVLOKHSA-N |
手性 SMILES |
C1=CC=C(C=C1)COC(=O)/C=C/C2=C(C=C(C=C2)O)Cl |
规范 SMILES |
C1=CC=C(C=C1)COC(=O)C=CC2=C(C=C(C=C2)O)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-Cyclohexylbicyclo[4.2.0]octa-1,3,5-triene-7-carboxylic acid](/img/structure/B12954381.png)
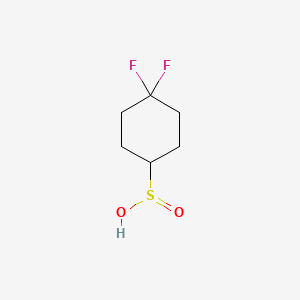
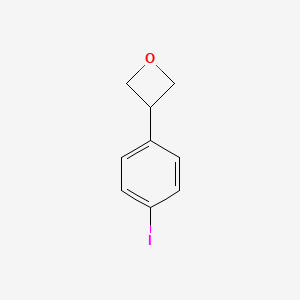

![(1R,2R,3S,4S)-3-Aminobicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B12954430.png)
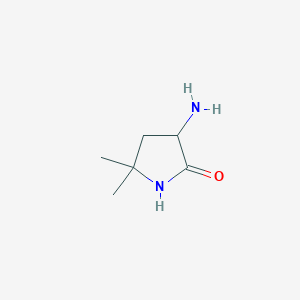
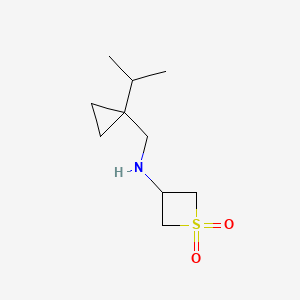
![methyl2-(5,6,7,8-tetrahydro-4H-thieno[3,2-c]azepin-8-yl)acetate](/img/structure/B12954441.png)
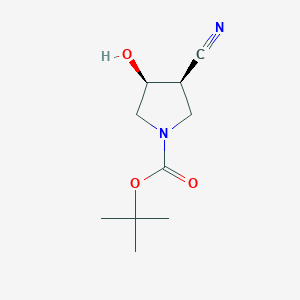
![2-Bromo-1H-pyrrolo[3,2-b]pyridine-5-carboxylic acid](/img/structure/B12954455.png)
